Edoxaban-d6 -

Edoxaban-d6

Catalog Number: EVT-1447560
CAS Number:
Molecular Formula: C24H30ClN7O4S
Molecular Weight: 554.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edoxaban is a direct, highly selective, reversible inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. [] Edoxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC). [, , , , , ] In scientific research, Edoxaban serves as a valuable tool for studying the coagulation cascade, investigating the role of FXa in various physiological and pathological processes, and developing new therapeutic strategies for thromboembolic disorders.

Mechanism of Action

Edoxaban exerts its anticoagulant effect by selectively and reversibly inhibiting factor Xa (FXa). [, , ] FXa is a crucial enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. [] By inhibiting FXa, Edoxaban prevents thrombin generation and subsequent fibrin formation, ultimately hindering the formation of blood clots. [] Unlike vitamin K antagonists, which indirectly inhibit FXa by interfering with vitamin K-dependent clotting factor synthesis in the liver, Edoxaban directly inhibits FXa activity. [, ]

Applications

The provided papers primarily discuss the applications of Edoxaban in clinical settings, particularly for stroke prevention in patients with atrial fibrillation [, , , , , , , , , , , , , ] and treatment of venous thromboembolism. [, , ] Edoxaban has shown efficacy and safety profiles comparable to or even exceeding those of vitamin K antagonists (VKAs), with potentially lower bleeding risks, especially in specific patient populations. [, , , , , , , , , , , , , , ] Research also explores its use in treating leaflet thrombosis after transcatheter aortic valve replacement (TAVR) [, ], managing acute bleeding during treatment with other FXa inhibitors, [] and investigating its potential antitumor effects in colorectal cancer. []

  • Understanding the coagulation cascade: Its selective and reversible FXa inhibition makes it a valuable tool for studying the complexities of the coagulation cascade and exploring new therapeutic targets. []
  • Investigating FXa's role in disease: Research suggests potential benefits of Edoxaban in managing conditions beyond its primary indications, such as renal injury after subtotal nephrectomy [] and attenuating stroke severity. [] These studies highlight FXa's potential involvement in various pathological processes and open avenues for exploring Edoxaban's therapeutic potential in different disease models.
  • Developing new therapeutic strategies: Edoxaban's success as a NOAC paves the way for developing and evaluating novel anticoagulant therapies with improved efficacy and safety profiles. []
Future Directions
  • Elucidating Edoxaban's role in specific diseases: Further research is needed to understand Edoxaban's impact on conditions beyond its current indications, such as its potential antitumor effects [], its role in renal protection [], and its influence on stroke severity. []
  • Optimizing Edoxaban use in diverse populations: Research is needed to determine optimal dosing strategies and long-term safety profiles for Edoxaban in specific populations, including patients with different ethnicities, ages, and comorbidities, to maximize its therapeutic benefits and minimize potential risks. [, , , , ]

Edoxaban

Compound Description: Edoxaban is a potent, highly selective, orally bioavailable, and reversible direct inhibitor of factor Xa (FXa) [, , , , , , ]. It is approved for various indications including stroke prevention in patients with atrial fibrillation [, , , , , , , , , , ], treatment of venous thromboembolism [, , ], and prevention of thromboembolism in patients with atrial fibrillation and bioprosthetic valves []. Edoxaban exhibits a predictable pharmacokinetic profile and a wide therapeutic index [, ].

Rivaroxaban

Compound Description: Rivaroxaban is another direct oral anticoagulant (DOAC) that inhibits factor Xa, similar to edoxaban [, , , ]. It is clinically used for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism.

Relevance: Rivaroxaban shares the same mechanism of action as edoxaban, directly inhibiting factor Xa [, , ]. Both compounds belong to the class of direct oral anticoagulants (DOACs). The structural similarities between rivaroxaban and edoxaban likely contribute to their overlapping clinical indications and shared pharmacological properties.

Apixaban

Compound Description: Apixaban is a direct oral anticoagulant that acts as a selective inhibitor of factor Xa, similar to both edoxaban and rivaroxaban [, , , ]. It is indicated for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism.

Relevance: Apixaban belongs to the same chemical class as edoxaban - the direct oral anticoagulants (DOACs) [, , ]. These drugs all share a common mechanism of action, targeting factor Xa to exert their anticoagulant effects. The structural similarities between apixaban and edoxaban make them suitable comparators in clinical trials investigating the relative safety and efficacy of different DOACs.

Dabigatran Etexilate

Compound Description: Dabigatran etexilate is a prodrug that is converted in vivo to dabigatran, a direct thrombin inhibitor [, ]. It is a DOAC used for stroke prevention in patients with atrial fibrillation and for the treatment of venous thromboembolism, but unlike edoxaban, it acts on thrombin rather than factor Xa.

Warfarin

Compound Description: Warfarin is a vitamin K antagonist that has long been the mainstay of oral anticoagulation therapy [, , , , , , , ]. It inhibits the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X.

Relevance: Warfarin serves as the traditional standard of care for oral anticoagulation and is frequently compared to newer DOACs like edoxaban in clinical trials to assess their relative efficacy and safety [, , , , , , , ]. The development of edoxaban and other DOACs was driven by the need for oral anticoagulants with more predictable pharmacokinetics, fewer drug interactions, and potentially improved safety profiles compared to warfarin.

Andexanet Alfa

Compound Description: Andexanet alfa is a specific reversal agent for factor Xa inhibitors, including rivaroxaban and apixaban [, ]. It acts as a decoy molecule, binding to and neutralizing factor Xa inhibitors, thus reversing their anticoagulant effects. It is approved for use in life-threatening or uncontrolled bleeding in patients taking rivaroxaban or apixaban.

Relevance: While andexanet alfa has been primarily studied and approved for use with rivaroxaban and apixaban, research suggests it can also effectively reverse the anticoagulant effects of edoxaban [, ]. This shared mechanism of action makes andexanet alfa a potential therapeutic option for managing bleeding complications associated with any of these factor Xa inhibitors.

Properties

Product Name

Edoxaban-d6

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide

Molecular Formula

C24H30ClN7O4S

Molecular Weight

554.1 g/mol

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N

SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Synonyms

N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[[di(methyl-d3)amino]carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide; DU 176-d6

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.